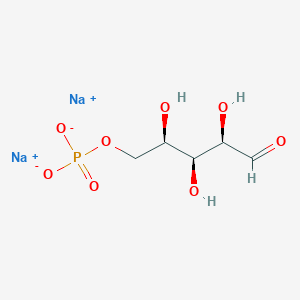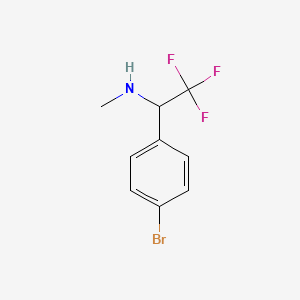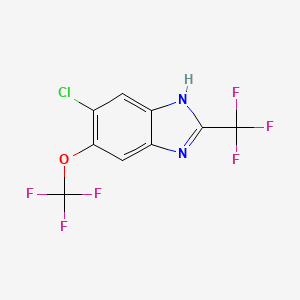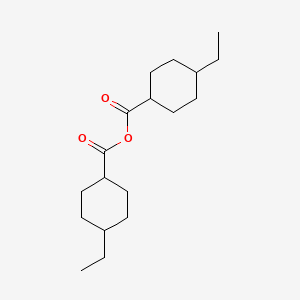
n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the aminoethyl group and the fluorine atom in the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.
Amination: The 5-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 2-bromoethylamine to introduce the aminoethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the isoquinoline ring or the aminoethyl group, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-oxide.
Reduction: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-amine derivatives with reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Employed in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside the cell, the compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Comparison:
- N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine is unique due to the presence of the fluorine atom in the isoquinoline ring, which can significantly influence its chemical and biological properties.
- Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane , the isoquinoline derivative may exhibit different reactivity and applications due to the aromatic ring structure.
- N-(2-Aminoethyl)-1-aziridineethanamine and N-(2-Aminoethyl)glycine have different core structures, leading to variations in their chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12FN3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13/h1-4,6H,5,7,13H2,(H,14,15) |
Clé InChI |
CBWCLRPZKVODCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2NCCN)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
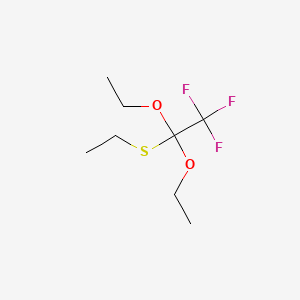
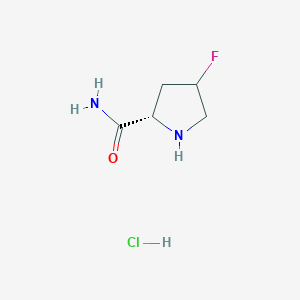
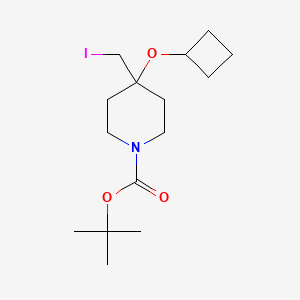
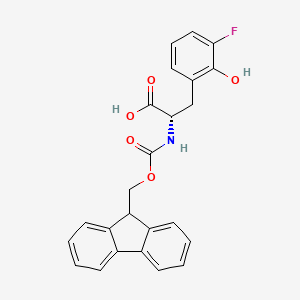
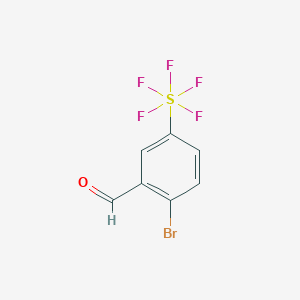
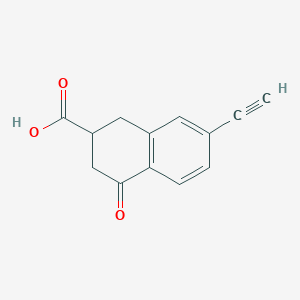
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
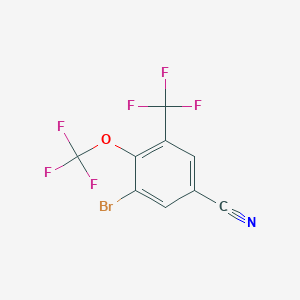
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
